TH1338

in vivo efficacy xenograft non-small cell lung cancer

TH1338 is a semisynthetic, orally active camptothecin analogue specifically engineered to overcome efflux pump-mediated resistance (MDR1, MRP1, BCRP) and limited CNS penetration seen in other TOP1 inhibitors. It is ideal for in vivo efficacy studies in H460, HT29, and PC-3 xenograft models requiring oral dosing or brain exposure. Use TH1338 to benchmark camptothecin sensitivity (IC50: 7 nM - 300 nM) or dissect resistance mechanisms.

Molecular Formula C22H21N3O4
Molecular Weight 391.4 g/mol
Cat. No. B611323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTH1338
SynonymsTH1318;  TH 1318;  TH-1318.
Molecular FormulaC22H21N3O4
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=C(C4=C(C3=O)COC(=O)C4(CC)O)N)C2=NC5=CC=CC=C51
InChIInChI=1S/C22H21N3O4/c1-3-11-12-7-5-6-8-15(12)24-18-13(11)9-25-19(18)17(23)16-14(20(25)26)10-29-21(27)22(16,28)4-2/h5-8,28H,3-4,9-10,23H2,1-2H3/t22-/m0/s1
InChIKeyGDSWDKUWTYXXOX-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TH1338 (1258494-60-8) Procurement Guide: A Brain-Penetrant Oral Camptothecin Derivative for Oncology Research


TH1338 (CAS 1258494-60-8), also designated compound 3b, is a semisynthetic, orally bioavailable camptothecin analogue characterized by a 7-ethyl-14-amino substitution pattern on the pentacyclic core [1]. It functions as a DNA topoisomerase I (TOP1) poison and exhibits potent antiproliferative activity across a panel of human tumor cell lines .

Why Generic Substitution Fails: Differentiating TH1338 from Conventional Camptothecins in Scientific Procurement


Although topotecan, irinotecan (prodrug of SN-38), and other camptothecin analogues share a common TOP1 inhibitory mechanism, their clinical utility is frequently constrained by efflux pump-mediated resistance, limited oral bioavailability, and negligible central nervous system (CNS) penetration [1]. TH1338 was specifically engineered to overcome these class liabilities; direct substitution with a generic camptothecin analogue would compromise experimental outcomes in studies requiring oral dosing, CNS exposure, or evasion of multidrug resistance transporters [1].

Quantitative Differentiation Evidence: TH1338 (14-Aminocamptothecin) vs. Topotecan and Class Analogs


Direct Head-to-Head Comparison: In Vivo Efficacy of TH1338 vs. Topotecan in Ectopic Xenograft Models

In a preclinical study, 7-ethyl-14-aminocamptothecin (3b, TH1338) demonstrated significantly superior efficacy compared to topotecan when both agents were administered orally in three distinct ectopic xenograft models: H460 (NSCLC), HT29 (colon), and PC-3 (prostate) [1].

in vivo efficacy xenograft non-small cell lung cancer

Cross-Study Comparative Cytotoxicity: TH1338 IC50 Values Against Human Tumor Cell Lines

In vitro cytotoxicity profiling revealed low nanomolar IC50 values for TH1338 against a panel of human cancer cell lines . For context, topotecan exhibits an IC50 of approximately 174 nM in H460 cells [1], while irinotecan shows an IC50 of ~15 nM (0.015 µM) in H460 cells after 72-hour exposure .

cytotoxicity IC50 cancer cell lines

Class-Level Inference: Efflux Pump Substrate Profile Differentiates TH1338 from Many Camptothecin Analogs

In contrast to numerous camptothecin analogues which are recognized and exported by ATP-binding cassette (ABC) transporters, TH1338 (3b) and its parent 14-aminocamptothecin (3a) were shown not to be substrates for the major clinically relevant efflux pumps MDR1 (P-glycoprotein), MRP1, and BCRP [1].

multidrug resistance efflux pumps MDR1

Supporting Evidence: Oral Bioavailability and Brain Penetration of TH1338 in Murine Models

TH1338 demonstrated significant brain penetration following oral administration in mice . In an H460 NSCLC xenograft model, oral dosing of TH1338 at 40 mg/kg resulted in 84% tumor growth inhibition .

oral bioavailability blood-brain barrier CNS penetration

Optimal Research Applications for TH1338 (14-Aminocamptothecin) Based on Differentiated Evidence


Preclinical Efficacy Studies in Oral Xenograft Models

TH1338 is indicated for in vivo efficacy studies employing oral dosing in subcutaneous xenograft models of non-small cell lung (H460), colon (HT29), and prostate (PC-3) cancers, where it has demonstrated superior activity compared to topotecan [1].

In Vitro Cytotoxicity Screening Against Diverse Cancer Cell Lines

Researchers profiling camptothecin sensitivity across a panel of human tumor cell lines can utilize the established IC50 values for TH1338 (ranging from 7 nM to 300 nM) as a benchmark [1]. The differential potency observed in HT29 (300 nM) versus H460 (7 nM) may guide cell line selection for mechanistic studies.

Multidrug Resistance (MDR) and Efflux Pump Investigations

Because TH1338 is not a substrate for MDR1, MRP1, or BCRP [1], it serves as a valuable tool compound for dissecting the contribution of efflux pumps to camptothecin resistance in cancer cell lines, offering a clean background for comparative studies with pump-substrate analogues like topotecan or SN-38.

CNS Tumor and Blood-Brain Barrier Penetration Studies

The documented brain permeability of TH1338 following oral administration [1] makes it a candidate for preclinical evaluation in orthotopic brain tumor models or for studying the pharmacokinetic determinants of camptothecin CNS exposure, a property not shared by clinically approved camptothecins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for TH1338

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.